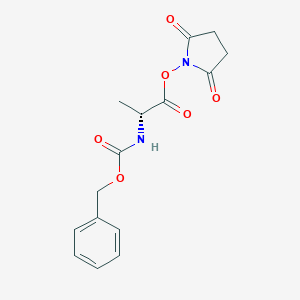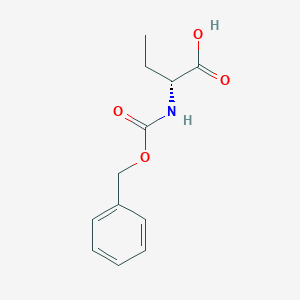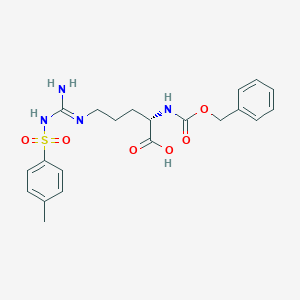
Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine is a derivative of the amino acid lysine. It is characterized by the presence of a benzyloxycarbonyl (carbobenzoxy) group at the epsilon position and a tosyl group at the alpha position. This compound is often used in peptide synthesis and as a protecting group for lysine residues in peptide chains .
Wirkmechanismus
Mode of Action
The mode of action of Tos-Lys(Z)-OH is not fully understood. It is known to be involved in the inhibition of certain enzymes. For instance, it has been reported that Tos-Lys-CH2Cl, a related compound, is an irreversible inhibitor of the serine protease, trypsin . The compound forms a complex with the enzyme, leading to its inactivation .
Biochemical Pathways
Given its inhibitory effect on certain enzymes, it can be inferred that it may impact the pathways these enzymes are involved in .
Result of Action
Based on its inhibitory effect on certain enzymes, it can be inferred that it may alter the normal functioning of these enzymes, leading to changes at the molecular and cellular levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine typically involves the protection of the lysine amino group with a benzyloxycarbonyl group and the protection of the carboxyl group with a tosyl group. The process generally includes the following steps:
Protection of the epsilon amino group: The epsilon amino group of lysine is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Protection of the alpha carboxyl group: The alpha carboxyl group is then protected by reacting it with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions: Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the protecting groups, yielding free lysine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to hydrolyze the protecting groups.
Substitution: Nucleophilic reagents can be used to substitute the tosyl group.
Major Products Formed:
Hydrolysis: Free lysine.
Substitution: Lysine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine has several applications in scientific research:
Peptide Synthesis: It is used as a protecting group for lysine residues during peptide synthesis to prevent unwanted side reactions.
Biological Studies: The compound is used in studies involving protein structure and function, as it allows for selective modification of lysine residues.
Medicinal Chemistry: It is used in the development of peptide-based drugs and in the study of enzyme-substrate interactions.
Vergleich Mit ähnlichen Verbindungen
Nepsilon-Carbobenzoxy-L-lysine: Similar to Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine but lacks the tosyl group.
Nalpha-Tosyl-L-lysine: Similar but lacks the benzyloxycarbonyl group.
Uniqueness: this compound is unique due to the presence of both the benzyloxycarbonyl and tosyl protecting groups. This dual protection allows for greater control and selectivity in peptide synthesis and modification .
Eigenschaften
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWGRGGVKUEBSE-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555575 |
Source


|
| Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34235-82-0 |
Source


|
| Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














